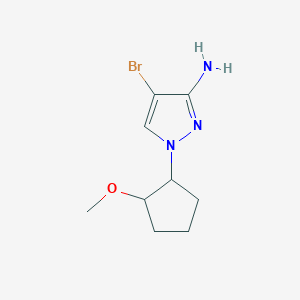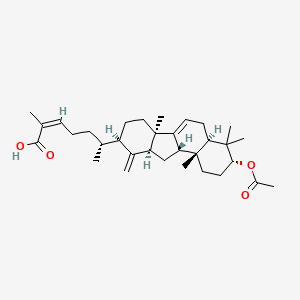
KadcoccinoneB
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
KadcoccinoneB is a triterpenoid compound derived from the plant Kadsura coccinea, which belongs to the Schisandraceae family. This genus is known for its medicinal properties and has been used in traditional Chinese medicine for the treatment of various ailments such as rheumatoid arthritis and gastroenteric disorders . This compound, along with other triterpenoids, exhibits significant pharmacological activities including anti-tumor, anti-HIV, and antioxidant effects .
Méthodes De Préparation
The synthesis of KadcoccinoneB involves several steps, starting from the extraction of the plant material. The primary method includes:
Extraction: The plant material is subjected to solvent extraction using solvents like methanol or ethanol.
Isolation: The crude extract is then subjected to chromatographic techniques such as column chromatography to isolate this compound.
Purification: Further purification is achieved using high-performance liquid chromatography (HPLC) to obtain pure this compound.
Industrial production methods are still under research, but the focus is on optimizing the extraction and purification processes to increase yield and purity.
Analyse Des Réactions Chimiques
KadcoccinoneB undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert this compound into its reduced forms.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can be carried out using reagents like halogens or alkylating agents.
The major products formed from these reactions include oxidized and reduced derivatives, which may have different pharmacological properties.
Applications De Recherche Scientifique
KadcoccinoneB has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying triterpenoid synthesis and reactions.
Biology: this compound is studied for its biological activities, including its anti-inflammatory and antioxidant properties.
Medicine: Research is ongoing to explore its potential as an anti-cancer and anti-HIV agent.
Industry: This compound is being investigated for its potential use in the development of new pharmaceuticals and nutraceuticals
Mécanisme D'action
The mechanism of action of KadcoccinoneB involves its interaction with various molecular targets and pathways:
Anti-tumor Activity: this compound induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
Anti-HIV Activity: It inhibits the replication of HIV by targeting viral enzymes and preventing the integration of viral DNA into the host genome.
Antioxidant Activity: This compound scavenges free radicals and upregulates antioxidant enzymes, protecting cells from oxidative stress.
Comparaison Avec Des Composés Similaires
KadcoccinoneB is unique compared to other triterpenoids due to its specific structural features and pharmacological activities. Similar compounds include:
Kadsulignan M: Exhibits significant anti-HIV activity.
Cycloartane-type Triterpenoids: Known for their anti-tumor and antioxidant effects.
Lanostane-type Triterpenoids: Also possess anti-tumor and cholesterol synthesis inhibition properties
This compound stands out due to its broad spectrum of biological activities and its potential for therapeutic applications.
Propriétés
Formule moléculaire |
C32H48O4 |
|---|---|
Poids moléculaire |
496.7 g/mol |
Nom IUPAC |
(Z,6R)-6-[(3R,4aR,6bR,9R,10aS,11aS,11bR)-3-acetyloxy-4,4,6b,11b-tetramethyl-10-methylidene-2,3,4a,5,7,8,9,10a,11,11a-decahydro-1H-benzo[a]fluoren-9-yl]-2-methylhept-2-enoic acid |
InChI |
InChI=1S/C32H48O4/c1-19(10-9-11-20(2)29(34)35)23-14-16-31(7)24-12-13-27-30(5,6)28(36-22(4)33)15-17-32(27,8)26(24)18-25(31)21(23)3/h11-12,19,23,25-28H,3,9-10,13-18H2,1-2,4-8H3,(H,34,35)/b20-11-/t19-,23-,25+,26-,27+,28-,31+,32-/m1/s1 |
Clé InChI |
VMPAJIAPVHKHTG-IRYHJLOVSA-N |
SMILES isomérique |
C[C@H](CC/C=C(/C)\C(=O)O)[C@H]1CC[C@@]2([C@H](C1=C)C[C@@H]3C2=CC[C@@H]4[C@@]3(CC[C@H](C4(C)C)OC(=O)C)C)C |
SMILES canonique |
CC(CCC=C(C)C(=O)O)C1CCC2(C(C1=C)CC3C2=CCC4C3(CCC(C4(C)C)OC(=O)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


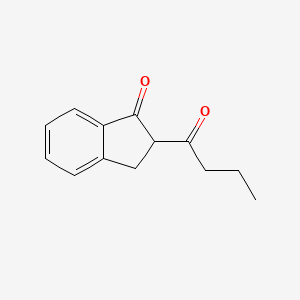
![Ethyl 5H,6H,7H,8H-imidazo[1,5-a]pyrazine-3-carboxylate](/img/structure/B13071736.png)

![7-(Propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B13071757.png)
amine](/img/structure/B13071763.png)
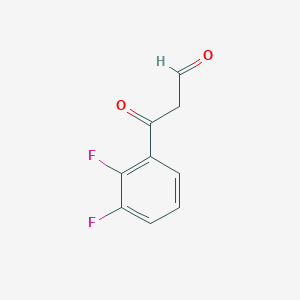


![5-Methyl-1-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13071782.png)
![2-cyano-3-[1-(2-cyanoethyl)-3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B13071789.png)
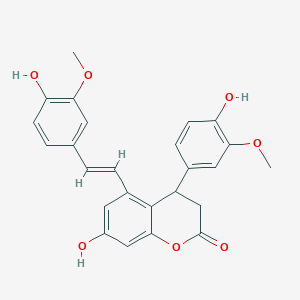
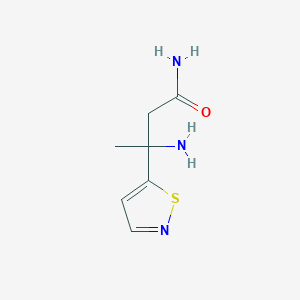
![Methyl 2-[4-(aminomethyl)phenoxy]propanoate hydrochloride](/img/structure/B13071810.png)
